molecular formula C7H13NO4 B6284793 2-(5-hydroxypentanamido)acetic acid CAS No. 1517220-99-3

2-(5-hydroxypentanamido)acetic acid

Cat. No.: B6284793
CAS No.: 1517220-99-3
M. Wt: 175.18 g/mol
InChI Key: YYDUOQZPMOUVSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxypentanamido)acetic acid typically involves the reaction of 5-hydroxypentanoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentanamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Hydroxypentanamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-hydroxypentanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. These intermediates can then interact with various cellular components, influencing biochemical pathways and physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxypentanamido)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1517220-99-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-(5-hydroxypentanoylamino)acetic acid

InChI

InChI=1S/C7H13NO4/c9-4-2-1-3-6(10)8-5-7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)

InChI Key

YYDUOQZPMOUVSY-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(=O)NCC(=O)O

Purity

91

Origin of Product

United States

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